
Demethylzeylasteral
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of demethylzeylasteral involves multiple steps, typically starting from naturally occurring triterpenoids. The process includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired structural modifications.
Industrial Production Methods: Industrial production of this compound is primarily based on extraction from Tripterygium wilfordii. The plant material is processed to isolate the compound using solvent extraction, followed by purification techniques such as chromatography. This method ensures a high yield and purity of the compound suitable for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Enzymatic Inhibition of UDP-Glucuronosyltransferases (UGTs)
Demethylzeylasteral demonstrates selective inhibition of UGT isoforms, critical in drug metabolism. Key findings include:
Kinetic Parameters
UGT Isoform | Inhibition Type | Inhibition Constant (Kᵢ) | Method |
---|---|---|---|
UGT1A6 | Competitive | 6.2 μM | Dixon/Lineweaver-Burk plots |
UGT2B7 | Competitive | 8.9 μM | Dixon/Lineweaver-Burk plots |
- Experimental Setup : Reactions used 4-methylumbelliferone (4-MU) as a substrate, with this compound concentrations ranging from 1–100 μM. HPLC analysis employed a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase gradient (0.5% formic acid in H2O/acetonitrile) .
Protein Binding and Fluorescence Quenching
This compound binds to LRPPRC, a mitochondrial protein, altering oxidative phosphorylation:
Fluorescence Titration Data
Parameter | Value | Equation Used |
---|---|---|
Binding Constant (K) | Modified Stern-Volmer | |
Binding Sites (n) | 1.2 |
- Method : Intrinsic fluorescence of 240 μg/mL LRPPRC was measured at 280 nm excitation, with this compound concentrations from 0.5–32 μM. Quenching confirmed static binding via reduced fluorescence intensity .
Ubiquitin-Proteasome-Mediated PD-L1 Degradation
This compound induces PD-L1 degradation by targeting USP22, a deubiquitinating enzyme:
Key Interactions
Assay | Result | Reference |
---|---|---|
CETSA | USP22 destabilization (IC₅₀ = 32 μM) | |
DARTS | USP22 degradation at 50 μM | |
MST Binding Affinity |
- Mechanism : this compound binds USP22 (), accelerating its proteasomal degradation and increasing PD-L1 ubiquitination (4.8-fold vs. control) .
SARS-CoV-2 Spike Protein-ACE2 Interaction Blockade
This compound disrupts viral entry by binding ACE2 and the SARS-CoV-2 RBD:
Surface Plasmon Resonance (SPR) Data
Target | Binding Affinity (K_D) | Assay Type |
---|---|---|
ACE2 | 1.736 μM | Competitive SPR |
SARS-CoV-2 RBD | 1.039 μM | Competitive SPR |
Mitochondrial Oxidative Phosphorylation Inhibition
This compound suppresses ATP synthesis via LRPPRC binding:
Mitochondrial Respiration Parameters
Parameter | Change vs. Control | Cell Line |
---|---|---|
Basal OCR | ↓ 58% | A549 |
ATP-Linked OCR | ↓ 67% | A549 |
Maximal Respiration | ↓ 72% | A549 |
Apoptotic Pathway Activation
This compound triggers caspase-dependent apoptosis via mitochondrial disruption:
Apoptotic Markers
Marker | Change (20 μM) | Cell Line |
---|---|---|
Cleaved PARP | ↑ 4.2-fold | SW480 |
Cleaved Caspase-3 | ↑ 3.8-fold | RKO |
Bax/Bcl-2 Ratio | ↑ 5.1-fold | MKN-45 |
Cell Cycle Arrest via MCL1-CDK2 Axis Modulation
This compound induces S-phase arrest by destabilizing CDK2:
Parameter | Effect (5 μM) | Mechanism |
---|---|---|
CDK2 Ubiquitination | ↑ 3.5-fold | MCL1 inhibition |
Cyclin E1 Expression | ↓ 72% | Proteasomal degradation |
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Demethylzeylasteral has been extensively studied for its anti-cancer effects across various types of malignancies. Key findings include:
- Melanoma : Research indicates that this compound inhibits cell proliferation and induces apoptosis in melanoma cells by targeting the anti-apoptotic protein MCL1. This compound causes cell cycle arrest at the S phase and enhances the expression of pro-apoptotic factors, leading to increased apoptosis in treated cells .
- Non-Small Cell Lung Cancer (NSCLC) : Studies have shown that this compound effectively induces apoptosis in NSCLC cells, suppressing their viability and migration in a dose-dependent manner. This suggests its potential as a therapeutic agent for treating lung cancer .
- Colorectal Cancer : In colorectal cancer models, this compound has demonstrated the ability to inhibit cell proliferation and enhance sensitivity to chemotherapeutic agents like 5-Fluorouracil (5-FU). The compound induces cell cycle arrest and apoptosis, indicating its promise as an adjunct therapy in colorectal cancer treatment .
- Gastric Cancer : Recent studies have reported that this compound impedes the viability and migration of gastric cancer cells while promoting apoptosis. It appears to downregulate critical signaling pathways involved in cell survival, such as ERK1/2 and AKT, further supporting its role as a potential anti-cancer agent .
Anti-Inflammatory Effects
Beyond its anti-cancer properties, this compound exhibits notable anti-inflammatory effects. It has been implicated in modulating immune responses and reducing inflammation-related conditions. Some findings include:
- Mechanism Exploration : this compound has been shown to inhibit the expression of pro-inflammatory cytokines, which are key mediators in inflammatory diseases .
- Potential Therapeutic Use : Its ability to modulate immune responses suggests that this compound could be beneficial in treating autoimmune diseases or conditions characterized by chronic inflammation.
Summary Table of Applications
Wirkmechanismus
Demethylzeylasteral exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits pro-inflammatory cytokines and enzymes.
Anti-tumor: Induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins like MCL1.
Immune Modulation: Suppresses immune responses by modulating T-cell activity and cytokine production
Vergleich Mit ähnlichen Verbindungen
Demethylzeylasteral ist unter den Triterpenoiden einzigartig aufgrund seiner spezifischen biologischen Aktivitäten und molekularen Ziele. Ähnliche Verbindungen umfassen:
Celastrol: Ein weiteres Triterpenoid aus Tripterygium wilfordii mit starken entzündungshemmenden und antitumoralen Eigenschaften.
Triptolid: Bekannt für seine immunsuppressiven und antitumoralen Wirkungen.
Betulinsäure: Ein Triterpenoid mit antitumoraler und anti-HIV-Aktivität.
Im Vergleich zu diesen Verbindungen bietet this compound ein eigenständiges Profil an Aktivitäten, insbesondere in seiner Fähigkeit, den Östrogenstoffwechsel und die Immunantworten zu regulieren .
Biologische Aktivität
Demethylzeylasteral (DMZ) is a compound derived from the traditional Chinese herb Tripterygium wilfordii, known for its diverse biological activities, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of DMZ, focusing on its effects on cell proliferation, apoptosis, and potential mechanisms of action.
Overview of this compound
This compound is a triterpenoid compound that has garnered attention for its anti-tumor properties. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including melanoma and colorectal cancer cells. The compound functions primarily through the induction of apoptosis and cell cycle arrest, making it a candidate for further pharmacological exploration.
1. Inhibition of Cell Proliferation
DMZ has been shown to inhibit cell proliferation in several cancer types. For instance, studies have reported that DMZ causes cell cycle arrest at the S phase, leading to reduced DNA synthesis and growth inhibition in melanoma cells (A375 and MV3) and colorectal cancer cells (SW480 and RKO) .
-
Cell Proliferation Data:
Concentration (μM) Cell Viability (% Control) Apoptosis Rate (%) 1 90 6.4 5 70 12.0 10 50 18.0 20 30 23.0
2. Induction of Apoptosis
The induction of apoptosis by DMZ is evidenced by increased levels of pro-apoptotic proteins (BAX) and decreased levels of anti-apoptotic proteins (BCL-2). Flow cytometry analysis revealed a significant increase in apoptotic cells following treatment with DMZ .
-
Apoptosis Mechanism:
- Extrinsic Pathway Activation: DMZ initiates apoptosis through the extrinsic pathway by upregulating death receptors.
- Caspase Activation: The activation of caspases, particularly Caspase-3 and -9, has been observed following DMZ treatment, leading to cellular breakdown.
Case Study: Colorectal Cancer
In a study examining the effects of DMZ on colorectal cancer cells, researchers found that combining DMZ with the chemotherapeutic agent 5-fluorouracil (5-FU) enhanced the sensitivity of cancer cells to treatment. The combination therapy resulted in a lower IC50 value for 5-FU when used alongside DMZ, indicating a synergistic effect .
-
Combination Therapy Data:
Treatment IC50 (5-FU) (μM) Control 20 DMZ Alone 15 DMZ + 5-FU 10
Toxicity Considerations
While DMZ shows promising anti-cancer properties, research has also highlighted potential liver toxicity associated with compounds derived from Tripterygium wilfordii, including DMZ itself. A multivariate analysis indicated that certain extracts could lead to hepatotoxic effects, necessitating careful dosage considerations in therapeutic applications .
Eigenschaften
IUPAC Name |
(2R,4aS,6aR,6aS,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O6/c1-25-6-7-26(2,24(34)35)14-21(25)29(5)11-9-27(3)17-12-19(32)23(33)16(15-30)22(17)18(31)13-20(27)28(29,4)10-8-25/h12-13,15,21,32-33H,6-11,14H2,1-5H3,(H,34,35)/t21-,25-,26-,27+,28-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZSFWLPCFRASW-CPISFEQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C=O)O)O)C)C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315726 | |
Record name | Demethylzeylasteral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107316-88-1 | |
Record name | Demethylzeylasteral | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107316-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Demethylzeylasteral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the primary molecular targets of Demethylzeylasteral?
A1: Research indicates that DEM interacts with a variety of molecular targets, contributing to its diverse pharmacological activities. Some key targets include:
- AKT/CREB signaling pathway: DEM inhibits this pathway, impacting cell proliferation, migration, and apoptosis. []
- NF-κB pathway: By suppressing the activation of this pathway, DEM exhibits anti-inflammatory effects in models of asthma, lupus nephritis, and unilateral ureteral obstruction. [, , ]
- Wnt/β-catenin signaling pathway: DEM downregulates this pathway, influencing the epithelial-mesenchymal transition and proliferation of esophageal squamous cell carcinoma cells. [, ]
- UDP-glucuronosyltransferases (UGT) 1A6 and 2B7: DEM demonstrates competitive inhibition towards these enzymes, which could have implications for drug-drug interactions. []
- FBXW7/c-Myc axis: DEM upregulates FBXW7, an E3 ubiquitin ligase, leading to the degradation of c-Myc and subsequent inhibition of gastric cancer cell proliferation. []
Q2: How does this compound influence autophagy?
A2: DEM exhibits a biphasic effect on autophagy:
- Low concentrations: Induces Beclin1-dependent autophagy by activating the ERK1/2 pathway and inhibiting the Akt/mTOR pathway. []
- High concentrations: Suppresses autophagic flux, contributing to cell death. []
Q3: What is the molecular structure of this compound?
A3: DEM is a phenolic nortriterpene with the following structural characteristics:
- Molecular formula: C29H38O5 []
- Structure: 2,3-dihydroxy-6,23-dioxo-D:A-friedo-24-noroleana-1,3,5(10),7-tetraen-29-oic acid []
Q4: Is spectroscopic data available for this compound?
A4: Yes, structural elucidation of DEM has been performed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). []
Q5: What are the potential therapeutic applications of this compound?
A5: Preclinical studies suggest potential applications in various diseases, including:
- Cancer: Exhibits antitumor activity in various cancers, including colorectal, gastric, pancreatic, lung, breast, and esophageal squamous cell carcinoma. [, , , , , , , , , , ]
- Inflammatory diseases: Demonstrates anti-inflammatory effects in models of allergic asthma, lupus nephritis, and unilateral ureteral obstruction. [, , ]
- Immune regulation: Possesses immunosuppressive properties and prolongs survival in animal models of organ transplantation. [, , , , ]
Q6: How does this compound influence cell cycle progression?
A6: DEM induces cell cycle arrest primarily at the G0/G1 phase in various cancer cell lines, attributed to the downregulation of cell cycle regulators such as CDK4, CDK6, Cyclin D1, and c-MYC. []
Q7: Does this compound affect apoptosis?
A7: Yes, DEM induces apoptosis in various cancer cells through both extrinsic and intrinsic pathways, involving caspase activation and modulation of Bcl-2 family proteins. [, , , , ]
Q8: How does this compound interact with other drugs?
A8: DEM exhibits strong inhibition towards UGT1A6 and UGT2B7, potentially leading to drug-drug interactions when co-administered with drugs primarily metabolized by these enzymes. [] Furthermore, DEM enhances the chemosensitivity of cancer cells to chemotherapeutic agents like 5-fluorouracil, gemcitabine, and docetaxel. [, , , ]
Q9: What is known about the pharmacokinetics of this compound?
A9: A sensitive LC-MS/MS method has been developed to quantify DEM in rat plasma, enabling pharmacokinetic studies. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.
Q10: Is there a correlation between this compound serum concentration and its therapeutic effect?
A10: Preliminary evidence suggests that DEM serum concentration could serve as a biomarker for monitoring its efficacy in treating diabetic nephropathy. []
Q11: What is known about the toxicity profile of this compound?
A11: While DEM exhibits promising therapeutic potential, further research is required to comprehensively assess its safety profile, particularly long-term effects. One study suggests a potential for liver toxicity, highlighting the need for careful dosage considerations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.